![molecular formula C3H10NO4PS B14309459 [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid CAS No. 114023-39-1](/img/structure/B14309459.png)
[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid: is an organophosphorus compound characterized by the presence of an amino group, a methanesulfinyl group, and a phosphonic acid group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid can be achieved through several methods. One common approach involves the reaction of appropriate phosphonates with amines under controlled conditions. For example, the reaction of dialkyl phosphonates with amines in the presence of a base can yield the desired product . Another method involves the use of phosphonodiamides, which can be hydrolyzed to produce phosphonic acids .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction and improve yields . Additionally, microwave irradiation has been employed to accelerate the reaction process .
Analyse Chemischer Reaktionen
Types of Reactions
[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid undergoes various chemical reactions, including:
Oxidation: The methanesulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and electrophiles (e.g., alkyl halides) .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanesulfinyl group can yield sulfone derivatives, while substitution reactions can produce a variety of substituted phosphonic acids .
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The presence of the phosphonic acid group can mimic the phosphate group in biological systems, making it a valuable tool for studying enzyme mechanisms .
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. It has been explored as a potential drug candidate for the treatment of various diseases due to its ability to interact with specific molecular targets .
Industry
In industrial applications, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it suitable for use in a wide range of industrial applications .
Wirkmechanismus
The mechanism of action of [1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid involves its interaction with specific molecular targets. The phosphonic acid group can form strong interactions with metal ions and enzymes, leading to inhibition or modulation of their activity . The methanesulfinyl group can also participate in redox reactions, further influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phosphonic acid: A simpler compound with similar functional groups.
Aminophosphonates: Compounds with an amino group and a phosphonic acid group.
Phosphonopeptides: Peptides containing phosphonic acid groups.
Uniqueness
[1-Amino-2-(methanesulfinyl)ethyl]phosphonic acid is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical and biological properties. This group allows for additional redox chemistry and potential interactions with biological targets that are not possible with simpler phosphonic acids .
Eigenschaften
CAS-Nummer |
114023-39-1 |
|---|---|
Molekularformel |
C3H10NO4PS |
Molekulargewicht |
187.16 g/mol |
IUPAC-Name |
(1-amino-2-methylsulfinylethyl)phosphonic acid |
InChI |
InChI=1S/C3H10NO4PS/c1-10(8)2-3(4)9(5,6)7/h3H,2,4H2,1H3,(H2,5,6,7) |
InChI-Schlüssel |
YOAWFLUSTUMHAY-UHFFFAOYSA-N |
Kanonische SMILES |
CS(=O)CC(N)P(=O)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


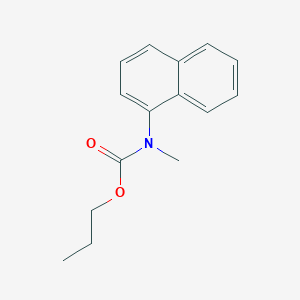
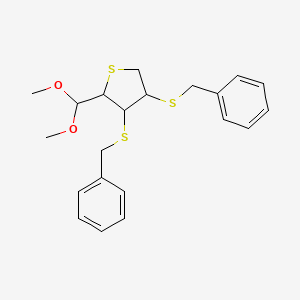

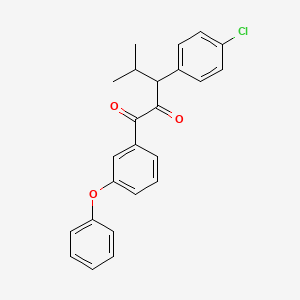
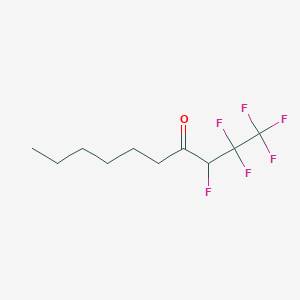


![2-(2-Chloroacetamido)-N-[(pyridin-3-yl)methyl]benzamide](/img/structure/B14309410.png)
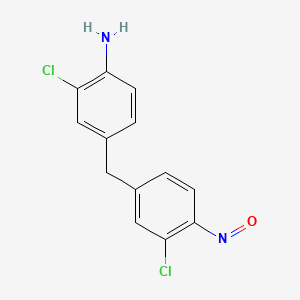
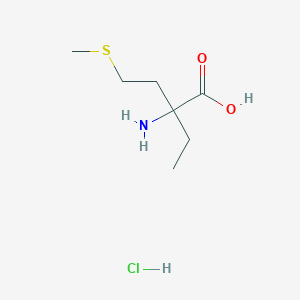
![3-Methyl-2-[2-(2-methyloxiran-2-yl)ethyl]furan](/img/structure/B14309441.png)
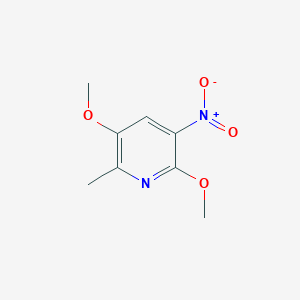
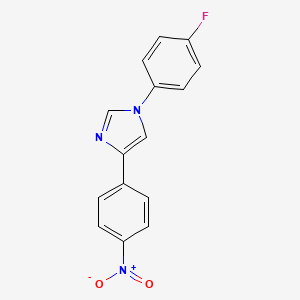
![2-[(7-Nitroquinazolin-4-yl)amino]-1-phenylethan-1-one](/img/structure/B14309475.png)
